molecular formula C11H7NO7 B12943951 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid

7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B12943951
M. Wt: 265.18 g/mol
InChI Key: RPESIEXWDIUDCJ-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Preparation Methods

Chemical Reactions Analysis

7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized coumarin derivatives .

Scientific Research Applications

7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The biological activity of 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and nitro groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. For example, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid include other coumarin derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C11H7NO7

Molecular Weight

265.18 g/mol

IUPAC Name

7-hydroxy-8-methyl-6-nitro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H7NO7/c1-4-8(13)7(12(17)18)3-5-2-6(10(14)15)11(16)19-9(4)5/h2-3,13H,1H3,(H,14,15)

InChI Key

RPESIEXWDIUDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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